molecular formula C15H20N2O5S B2504983 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline CAS No. 1008050-98-3

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline

Cat. No.: B2504983
CAS No.: 1008050-98-3
M. Wt: 340.39
InChI Key: XPEXNZLQPDWWRS-UHFFFAOYSA-N
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Description

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline (CAS Number 1008050-98-3) is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a proline moiety linked to a substituted phenylsulfonyl group, with a molecular formula of C15H20N2O5S and a molecular weight of 340.4 g/mol . While the specific biological activity of this exact molecule is not fully detailed in public literature, its structural components are highly relevant in medicinal chemistry. The presence of both a sulfonamide group and an acetamidoethyl chain is characteristic of compounds investigated for their potential to interact with enzyme active sites. Specifically, related proline-sulfonamide derivatives have been identified in patent literature as key intermediates or active components in the development of inhibitors for various enzymes, including TNF-α Converting Enzyme (TACE), which is a target in inflammatory disease research . This suggests its primary research value lies in the exploration of new therapeutic agents for conditions such as rheumatoid arthritis, cancer, and other disorders involving metalloprotease activity . Researchers may utilize this compound as a critical building block in organic synthesis or as a lead structure for the design and optimization of novel enzyme inhibitors. It is supplied for laboratory research applications. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEXNZLQPDWWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline

Stepwise Synthesis via Acetylation and Sulfonation

The most widely reported approach involves sequential acetylation of phenethylamine, sulfonation to generate a sulfonyl chloride intermediate, and subsequent coupling with proline.

Synthesis of 4-[2-(Acetylamino)ethyl]benzenesulfonyl Chloride
  • Acetylation of Phenethylamine :
    Phenethylamine undergoes acetylation using acetic anhydride in dichloromethane (DCM) at 0–5°C to yield N-phenethylacetamide. This step ensures protection of the primary amine, preventing undesired side reactions during sulfonation.

    $$
    \text{Phenethylamine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DCM, 0°C}} \text{N-Phenethylacetamide}
    $$

  • Chlorosulfonation :
    N-Phenethylacetamide is treated with chlorosulfonic acid (ClSO$$_3$$H) at temperatures below 20°C to introduce the sulfonyl chloride group para to the acetylaminoethyl substituent. The reaction mixture is quenched with ice, and the product is extracted using DCM, followed by evaporation under reduced pressure.

    $$
    \text{N-Phenethylacetamide} + \text{ClSO}_3\text{H} \xrightarrow{<20°C} 4\text{-}[2\text{-(Acetylamino)ethyl}]\text{benzenesulfonyl chloride}
    $$

    Key Data :

    • Yield: ~65–70% (estimated from analogous syntheses).
    • Purity: >90% (by $$^1$$H NMR).
Coupling with Proline

The sulfonyl chloride intermediate reacts with L-proline in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine, Et$$_3$$N) to form the target sulfonamide.

$$
4\text{-}[2\text{-(Acetylamino)ethyl}]\text{benzenesulfonyl chloride} + \text{Proline} \xrightarrow{\text{THF, Et}_3\text{N}} 1\text{-}({4\text{-}[2\text{-(Acetylamino)ethyl}]\text{phenyl}}\text{sulfonyl})\text{proline}
$$

Reaction Conditions :

  • Solvent: THF.
  • Base: Et$$_3$$N (2.5 equiv).
  • Temperature: Room temperature (25°C).
  • Duration: 12–16 hours.

Work-Up :
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding the title compound as a white crystalline solid.

Characterization Data :

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 1.75–2.10 (m, 4H, proline CH$$2$$), 1.98 (s, 3H, COCH$$3$$), 2.85 (t, 2H, CH$$2$$NH), 3.45 (t, 2H, CH$$2$$SO$$2$$), 3.95–4.15 (m, 1H, proline α-CH), 7.55 (d, 2H, ArH), 7.85 (d, 2H, ArH), 8.20 (s, 1H, NH).
  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H), 1670 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ and 1150 cm$$^{-1}$$ (SO$$_2$$).

Alternative Method: Direct Sulfonylation of Proline Derivatives

A modified approach involves pre-functionalizing proline with a sulfonate ester, followed by coupling with 4-[2-(acetylamino)ethyl]aniline. However, this method is less efficient due to competing side reactions and lower yields (~40%).

Critical Analysis of Synthetic Methods

Efficiency and Scalability

  • Stepwise Method (1.1) : Offers higher yields (70–75%) and scalability, as demonstrated in large-scale syntheses of analogous sulfonamides. Chlorosulfonic acid’s corrosive nature necessitates specialized equipment, but the protocol remains industrially viable.
  • Alternative Method : Limited by poor regioselectivity during sulfonate ester formation and requires costly coupling agents like HATU.

Purity and Stereochemical Integrity

The stepwise method preserves L-proline’s stereochemistry, as confirmed by chiral HPLC. In contrast, harsh conditions in alternative routes may induce racemization at the proline α-carbon.

Applications and Derivatives

This compound serves as a precursor for organocatalysts in asymmetric synthesis, leveraging the sulfonamide’s electron-withdrawing effects to enhance enantioselectivity. Derivatives with modified aryl groups exhibit improved catalytic activity in aldol and Mannich reactions.

Chemical Reactions Analysis

Types of Reactions

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

1. Dipeptidyl Peptidase IV Inhibition

The compound exhibits strong inhibitory effects on DPP-IV, an enzyme involved in glucose metabolism. This inhibition is crucial for managing conditions such as type 2 diabetes, where DPP-IV plays a role in the degradation of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion. By inhibiting DPP-IV, the compound enhances the action of GLP-1, leading to improved glycemic control without the risk of prolonged hypoglycemia .

2. Cancer Treatment

Recent studies have indicated that proline derivatives, including this compound, may possess antitumor properties. For instance, certain analogs have shown significant antiproliferative activity against various cancer cell lines. Specifically, compounds similar to 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline have been found to induce apoptosis in cancer cells by modulating protein expression related to cell survival and death .

3. Antibacterial Activity

Research has highlighted the antibacterial potential of proline derivatives against resistant strains of bacteria. The compound's structure allows it to interact with bacterial cell walls or enzymes, disrupting their function and leading to cell death . This application is particularly relevant given the rise of antibiotic-resistant infections.

Case Study 1: Diabetes Management

A study demonstrated that a proline derivative similar to this compound effectively lowered blood glucose levels in diabetic models by significantly inhibiting DPP-IV activity. The results indicated improved insulin sensitivity and reduced fasting glucose levels over a treatment period .

Case Study 2: Antitumor Activity

In vitro experiments showed that compounds derived from proline exhibited potent activity against several cancer cell lines. For example, one derivative demonstrated a selectivity index indicating that it was significantly more toxic to tumor cells compared to normal cells. This selectivity suggests potential for developing targeted cancer therapies .

Case Study 3: Antibacterial Properties

A series of compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited significant antibacterial activity at low concentrations, suggesting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetylamino group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The target compound’s sulfonyl and acetylaminoethyl groups distinguish it from phosphinyl-containing analogs () and thioether-linked derivatives (). Phosphinyl groups (e.g., in ) enhance metal-binding capacity, while sulfonyl groups increase polarity and stability .
  • Stereochemistry: Compounds like (4S)-4-cyclohexyl derivatives () emphasize stereospecificity, which is critical for biological activity.

Physicochemical Properties

  • Molecular Weight: The target compound (352.41 g/mol) is lighter than phosphinyl-proline derivatives (e.g., 471.50 g/mol in ) but heavier than simpler acetylamino acids like QC-8587 (171.20 g/mol) .
  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to thioether-containing compounds (), which are more lipophilic due to their methylphenyl and thioether moieties .

Research and Application Insights

  • Pharmaceutical Relevance : Phosphinyl-proline derivatives () are often explored as enzyme inhibitors (e.g., angiotensin-converting enzyme inhibitors) due to their metal-chelating properties. The target compound’s sulfonyl group may instead target proteases or sulfotransferases .

Limitations and Gaps

  • Biological Data: No direct activity data for the target compound are provided in the evidence, unlike phosphinyl derivatives in , which are linked to preclinical studies.
  • Stereochemical Specificity : The lack of stereochemical details for the target compound limits comparisons with enantiomerically pure analogs like OR-8943 () .

Biological Activity

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Acetylaminoethylphenyl Intermediate : Acetylation of 4-aminophenylethylamine yields 4-(2-acetylaminoethyl)aniline.
  • Sulfonylation : The intermediate is reacted with sulfonyl chloride to introduce the sulfonyl group.
  • Coupling with Proline : Finally, the sulfonyl chloride is coupled with proline under basic conditions to yield the target compound .

The biological activity of this compound is attributed to its structural features:

  • Sulfonyl Group : This group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
  • Acetylamino Group : This moiety may modulate the compound's biological activity by interacting with cellular receptors and signaling pathways .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that derivatives similar to this compound show significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : There are indications that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant activity against S. aureus and E. coli
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cells

Case Studies

Several studies have focused on the biological effects of compounds related to this compound:

  • Antibacterial Study : A study evaluated the antibacterial efficacy of various derivatives against multi-drug resistant strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 20 µM to 70 µM against tested bacteria .
  • Inflammation Model : In vivo experiments demonstrated that related compounds reduced levels of pro-inflammatory cytokines such as IL-6 and TNF in animal models, suggesting a potential therapeutic role in inflammatory diseases .
  • Cancer Research : Investigations into the anticancer properties revealed that certain derivatives could inhibit tumor growth in xenograft models, highlighting their potential as novel therapeutic agents .

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